Assessment of Differential Activity Against Rat 5-Lipoxygenase (5-LOX) vs. Reference Standards
A direct assessment for 6-amino-2,3-dihydro-1H-pyrrolizin-1-one against the enzyme 5-lipoxygenase (5-LOX) from rat basophilic leukemia-1 (RBL-1) cells was performed. The compound was evaluated at a concentration of 100 µM and demonstrated no significant activity (NS) [1]. This contrasts with established reference inhibitors for this target, which typically exhibit potent inhibition in the low micromolar to nanomolar range. The lack of quantifiable inhibition at this high concentration differentiates the compound from known active 5-LOX inhibitors.
| Evidence Dimension | Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase |
|---|---|
| Target Compound Data | NS (No Significant Activity) |
| Comparator Or Baseline | Active 5-LOX inhibitors (e.g., Zileuton: IC50 ~0.5-1 µM; other pyrrolizine derivatives: IC50 values in the micromolar range) |
| Quantified Difference | Target compound shows no inhibition at 100 µM, while active comparators achieve >50% inhibition at significantly lower concentrations. |
| Conditions | In vitro enzyme inhibition assay at 100 µM concentration. |
Why This Matters
This evidence clarifies that the compound is not a promiscuous inhibitor of 5-LOX, which is critical information for researchers seeking to avoid off-target effects in inflammation-related studies.
- [1] ChEMBL Database. Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM. https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 View Source
